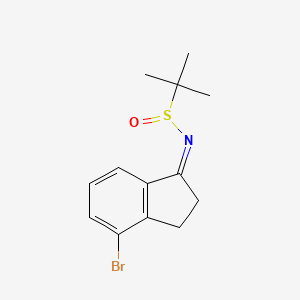![molecular formula C31H49N3O9S B1516153 (5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid is a synthetic analog of Leukotriene C4, a cysteinyl leukotriene produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets . Leukotriene C4 is formed by the Leukotriene C4 synthase-catalyzed conjugation of glutathione to Leukotriene A4 . This compound is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a potent and selective CysLT2 receptor agonist .
準備方法
Synthetic Routes and Reaction Conditions
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid can be synthesized through solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue . This tripeptide is then reacted with commercially available Leukotriene A4 methyl ester to give labeled Leukotriene C4 methyl ester, which is hydrolyzed to labeled Leukotriene C4 . The synthetic analog is formulated as a solution in ethanol, with solubility in DMF, DMSO, and PBS (pH 7.2) .
Industrial Production Methods
Industrial production methods for this compound involve large-scale solid-phase peptide synthesis and subsequent reactions with Leukotriene A4 methyl ester . The compound is then purified and formulated for various applications.
化学反応の分析
Types of Reactions
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid has a wide range of scientific research applications:
作用機序
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid acts as a potent and selective CysLT2 receptor agonist . It binds to the CysLT2 receptor with high affinity, leading to the activation of downstream signaling pathways involved in inflammation and immune responses . The compound also promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
類似化合物との比較
Similar Compounds
Similar compounds to (5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid include:
Leukotriene C4: The parent compound, which is rapidly metabolized to Leukotriene D4 and Leukotriene E4.
Leukotriene D4: A metabolite of Leukotriene C4 with similar biological activities.
Leukotriene E4: Another metabolite of Leukotriene C4 with distinct biological functions.
Uniqueness
This compound is unique in that it is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a more stable and selective agonist for the CysLT2 receptor . This stability allows for more precise studies of the CysLT2 receptor’s role in various biological processes and diseases .
特性
分子式 |
C31H49N3O9S |
|---|---|
分子量 |
639.8 g/mol |
IUPAC名 |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10+,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 |
InChIキー |
FPLBRCJNODNRQZ-KGBWCYJRSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC |
正規SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
配列 |
XXG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)


![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)




![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)


![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
